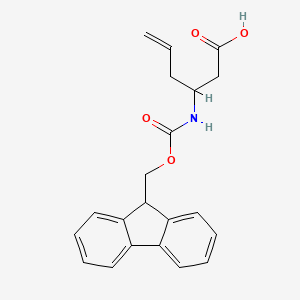

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid

Vue d'ensemble

Description

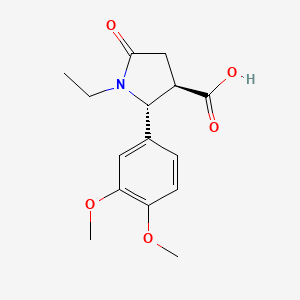

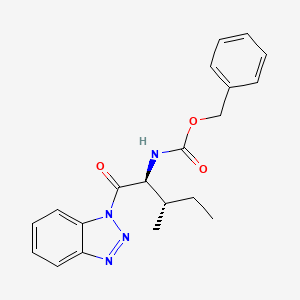

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for the amino group .

Synthesis Analysis

The synthesis of this compound likely involves the reaction of the Fmoc-protected amino acid with a suitable hexenoic acid derivative . The Fmoc group can be introduced to the amino acid using Fmoc-OSu in the presence of a base .Molecular Structure Analysis

The molecular formula of this compound is C21H21NO4 . It contains a fluorenyl group attached to a methoxycarbonyl group, which is further linked to an amino hexenoic acid .Chemical Reactions Analysis

As an amino acid derivative, this compound can participate in peptide bond formation reactions. The Fmoc group can be removed under mildly acidic conditions, allowing the free amino group to react with the carboxyl group of another amino acid .Physical And Chemical Properties Analysis

The compound has a molecular weight of 325.4 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound is likely to be solid at room temperature .Applications De Recherche Scientifique

Peptide Synthesis and Modification

Fmoc chemistry is pivotal in the synthesis and modification of peptides, including the creation of β-peptides and sugar amino acid-derived oligomers. For instance, Fmoc-protected β2-homoamino acids were developed for solid-phase syntheses of β-peptides, demonstrating a key role in peptide chemistry by allowing for large-scale preparation and synthesis flexibility (Šebesta & Seebach, 2003). Additionally, Fmoc-protected sugar amino acids derived from neuraminic acids facilitated the synthesis of oligomers, showcasing the utility of Fmoc chemistry in the assembly of complex molecular structures (Gregar & Gervay-Hague, 2004).

Self-Assembled Structures

Fmoc-modified amino acids have been reported to form self-assembled structures, with various morphologies observed under different conditions, indicating potential applications in nanotechnology and material science. Studies detail the self-assembly of Fmoc-modified aliphatic amino acids into structures with potential for novel applications (Gour et al., 2021).

Synthesis of Non-proteinogenic Amino Acids

Fmoc chemistry is also employed in the synthesis of non-proteinogenic amino acids, offering pathways to novel compounds with potential therapeutic applications. An example is the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, showcasing the flexibility of Fmoc chemistry in producing specialized amino acids (Adamczyk & Reddy, 2001).

Solid Phase Synthesis Applications

Fmoc chemistry is integral to solid phase synthesis, not just for peptides but also for other organic compounds, demonstrating its broad applicability in synthetic chemistry. The creation of new phenylfluorenyl-based linkers for solid-phase synthesis highlights the adaptability of Fmoc chemistry in facilitating efficient synthesis processes (Bleicher et al., 2000).

Molecular Dispersion and Sensing

The interaction of Fmoc-protected amino acids with carbon nanotubes and their use as surfactants demonstrates the intersection of Fmoc chemistry with materials science and nanotechnology, underscoring the role of Fmoc-protected compounds in creating responsive systems for scientific applications (Cousins et al., 2009).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of the compound “3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid” is currently unknown. The compound is a derivative of alanine , an amino acid that plays a crucial role in protein synthesis and energy metabolism in the body.

Mode of Action

As an alanine derivative, it may interact with biological systems in a manner similar to other amino acids and their derivatives .

Biochemical Pathways

Amino acids and their derivatives are known to influence various biochemical pathways. They can affect the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . .

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability

Result of Action

As an alanine derivative, it may have potential effects on protein synthesis and energy metabolism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound is stable at room temperature and has a long shelf-life . .

Propriétés

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h2-6,8-11,14,19H,1,7,12-13H2,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCMPCVPSYAVJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl {[(1Z)-1-ethoxy-2-methylpropylidene]amino}acetate](/img/structure/B3079570.png)

![9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carbohydrazide](/img/structure/B3079573.png)

![3-[3-(5-methyl-1H-imidazol-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B3079648.png)

![8-Azabicyclo[3.2.1]octane-2,6-diol](/img/structure/B3079657.png)

amine](/img/structure/B3079661.png)